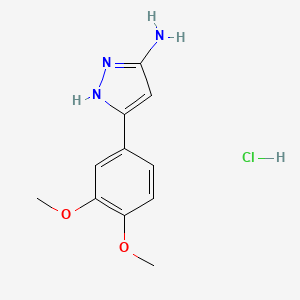

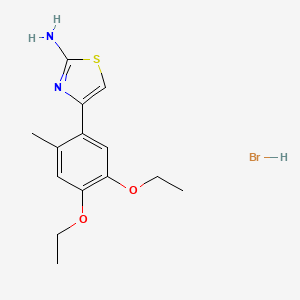

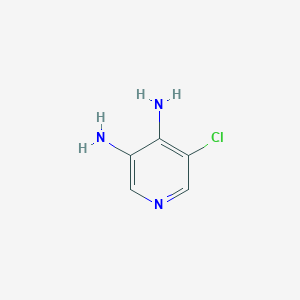

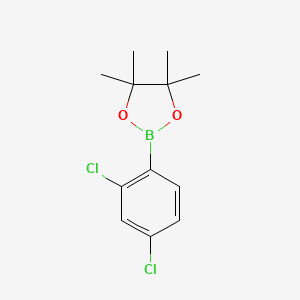

1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride

カタログ番号 B1356652

CAS番号:

91123-65-8

分子量: 292.2 g/mol

InChIキー: DSJUYVRAFKJQER-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical compounds like “1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride” often belong to a class of organic compounds known as alkylating agents . They are used in various fields, including medicine and research .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as alkylation, formation of aryl derivatives, silylation, and acylation . The exact synthesis process would depend on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy . These techniques provide information about the vibrational modes of the molecules, which can be used to infer the structure .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be analyzed using techniques such as gas chromatography (GC) or gas chromatography/mass spectrometry (GC/MS) . These techniques can provide information about the reactivity of the compound and its potential reaction products .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties may include the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用

Synthesis and Biological Activity

- Synthesis and Biological Activities : 1-Chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines, synthesized through cyclo-condensation, displayed notable antiarrhythmic, anticonvulsant, and analgesic activities. Water-soluble 1-chloromethylisoquinoline hydrochlorides in particular showed significant antiarrhythmic activity with a high antiarrhythmic index (Mikhailovskii et al., 2018).

Antimicrobial and Antifungal Properties

- Antimicrobial and Antifungal Activities : Hydrochlorides of synthesized compounds, including variations of 1-chloromethyl isoquinoline, exhibited weak antimicrobial and antifungal activities. Specific compounds showed maximum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans (Сурикова et al., 2014).

Aromatization to Functionalized Isoquinolines

- Synthesis of Functionalized Isoquinolines : Novel chlorinated 3,4-dihydroisoquinolines, including 1-chloromethyl derivatives, were found suitable as precursors for creating functionalized isoquinolines through aromatization. This involves sequential 1,4-dehydrochlorination, tautomerization, and nucleophilic substitution (Jacobs et al., 2009).

Pharmaceutical Application

- Pharmaceutical Application in Solifenacin : A catalytic imine asymmetric hydrogenation process was developed for reducing the hydrochloride salt of 1-phenyl-3,4-dihydroisoquinoline to prepare the urinary antispasmodic drug solifenacin. This process represents a novel approach to synthesizing a key intermediate in solifenacin preparation (Ruzic et al., 2012).

Antiaggregant and Antihypoxant Properties

- Study of Antiaggregant and Antihypoxant Properties : Chloromethyl and aryloxymethyl 3,4-dihydroisoquinoline derivatives, including 1-chloromethyl isoquinolines, were studied for their pharmacological properties. These compounds were investigated for their effects on thrombocyte aggregation and arterial pressure, revealing potential antiaggregant and antihypoxant properties (Mikhailovskii et al., 2002).

Safety And Hazards

特性

IUPAC Name |

1-(chloromethyl)-4-phenyl-3,4-dihydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN.ClH/c17-10-16-14-9-5-4-8-13(14)15(11-18-16)12-6-2-1-3-7-12;/h1-9,15H,10-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJUYVRAFKJQER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C(=N1)CCl)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541331 |

Source

|

| Record name | 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride | |

CAS RN |

91123-65-8 |

Source

|

| Record name | 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された